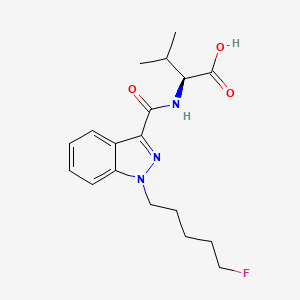

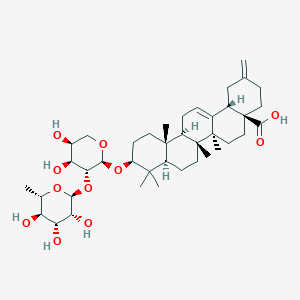

![molecular formula C16H11NO4 B1163367 6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one CAS No. 97399-90-1](/img/structure/B1163367.png)

6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one is a naturally occurring phenanthrene lactam alkaloid. It is primarily isolated from plants of the Aristolochiaceae family, such as Aristolochia and Asarum species . This compound is known for its unique structural features and potential biological activities, including anti-inflammatory, anti-platelet, anti-mycobacterial, neuroprotective, and anti-cancer properties .

作用机制

- Both microsomal and cytosolic phase I enzymes participate in catalyzing the activation of Aristolactam AIa to form AA-DNA adducts, including 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AAI) .

- The mutational signature predominantly characterized by A→T transversions has been detected in Aristolactam AIa-induced upper tract urothelial carcinoma (UTUC) tumor tissues .

- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability and toxicity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Aristolactam AIa plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the formation of DNA adducts, where Aristolactam AIa binds covalently to DNA, leading to mutagenic effects . Additionally, Aristolactam AIa interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation . These interactions highlight the compound’s potential to modulate biochemical pathways and impact cellular processes.

Cellular Effects

Aristolactam AIa exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity and genotoxicity in kidney cells, leading to cell death and DNA damage . The compound also influences cell signaling pathways, such as the NF-κB and STAT3 pathways, which are involved in inflammation and apoptosis . Furthermore, Aristolactam AIa affects gene expression by inducing mutations in key genes like TP53, which plays a critical role in tumor suppression . These cellular effects underscore the compound’s potential to disrupt normal cellular function and contribute to disease development.

Molecular Mechanism

The molecular mechanism of Aristolactam AIa involves several key processes. At the molecular level, Aristolactam AIa binds to DNA, forming stable adducts that can lead to mutations and genomic instability . This binding interaction is facilitated by the metabolic activation of Aristolactam AIa by enzymes such as cytochrome P450 . Additionally, the compound can inhibit or activate specific enzymes, further modulating cellular pathways and processes . These molecular interactions provide insights into how Aristolactam AIa exerts its effects and contributes to its toxicological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aristolactam AIa can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Aristolactam AIa can form persistent DNA adducts, leading to sustained mutagenic effects . Additionally, the compound’s cytotoxicity can vary depending on the duration of exposure, with longer exposure times resulting in increased cell death and DNA damage . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s toxicity.

Dosage Effects in Animal Models

The effects of Aristolactam AIa can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of Aristolactam AIa can induce nephrotoxicity and hepatotoxicity in animal models, leading to organ damage and dysfunction . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a toxic response . These findings underscore the importance of dosage considerations when evaluating the compound’s safety and efficacy.

Metabolic Pathways

Aristolactam AIa is involved in several metabolic pathways, including its biotransformation and bioactivation. The compound is metabolized by enzymes such as cytochrome P450, which convert it into reactive intermediates capable of binding to DNA and other biomolecules . These metabolic pathways play a crucial role in determining the compound’s toxicity and biological activity. Additionally, Aristolactam AIa can influence metabolic flux and alter metabolite levels, further impacting cellular processes and functions .

Transport and Distribution

The transport and distribution of Aristolactam AIa within cells and tissues are critical factors that influence its activity and function. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Additionally, Aristolactam AIa can localize to specific cellular compartments, such as the mitochondria, where it can exert its effects . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

Aristolactam AIa exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Aristolactam AIa has been shown to localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of Aristolactam AIa is crucial for elucidating its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of aristolactam AIa involves a combination of C–H bond activation and dehydro-Diels–Alder reactions. The process begins with the oxidative cyclization of benzamides with vinyl sulfone, leading to 3-methyleneisoindolin-1-ones via a ruthenium-catalyzed C–H bond activation. This is followed by a dehydro-Diels–Alder reaction and fluoride ion-mediated desulfonylation of 3-methyleneisoindolin-1-ones with benzynes .

Industrial Production Methods: the synthesis methods mentioned above can be scaled up for industrial applications, provided the necessary reaction conditions and catalysts are available .

化学反应分析

Types of Reactions: 6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aristolactam derivatives with additional oxygen-containing functional groups, while reduction may yield simpler aristolactam derivatives with fewer oxygen atoms .

科学研究应用

6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one has a wide range of scientific research applications, including:

相似化合物的比较

6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one is part of a series of compounds with similar structures but varying functional groups and substructures. Some similar compounds include:

Aristolactam AIIIa: Known for its anti-cancer properties and inhibition of Plk1.

Aristolactam BII: Exhibits anti-inflammatory and anti-mycobacterial activities.

Aristolactam FI: Investigated for its potential neuroprotective effects.

Uniqueness: this compound stands out due to its potent anti-cancer properties and ability to inhibit Plk1, making it a promising candidate for further research and development in cancer therapy .

属性

IUPAC Name |

6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNSWKSWDUMDTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C(C=C4C(=C31)C=CC=C4O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the presence of Aristolactam AIa in Aristolochia esperanzae and its potential biological activity?

A: While Aristolactam AIa has been identified in other Aristolochia species, the provided research articles do not mention its isolation or characterization from Aristolochia esperanzae. [, ] The first article focuses on various compounds found in Aristolochia esperanzae, including Aristolochic acids I and II, but doesn't mention Aristolactam AIa. [] The second article investigates Meiogyne baillonii and identifies Aristolactam AIa among its constituents. [] Therefore, based on these papers, we cannot confirm the presence of Aristolactam AIa in Aristolochia esperanzae or its potential biological activity within this specific plant.

Q2: Besides Meiogyne baillonii, are there other natural sources of Aristolactam AIa?

A: While the provided research highlights Aristolactam AIa's isolation from Meiogyne baillonii, it doesn't delve into other potential natural sources. [] Further research in natural product chemistry and phytochemical databases would be needed to uncover additional plant sources of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。